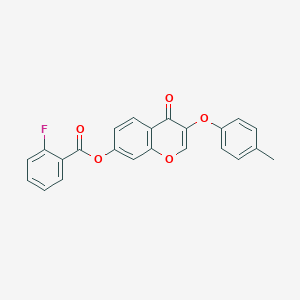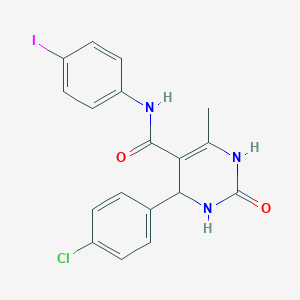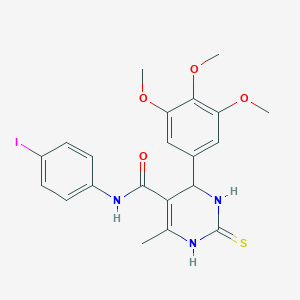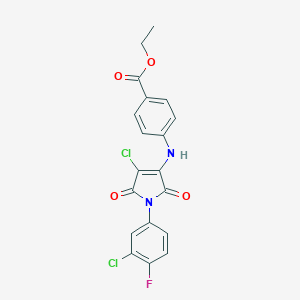
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate, also known as Compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 involves its ability to bind to specific target enzymes and inhibit their activity. For example, it has been shown to bind to the active site of human carbonic anhydrase II and prevent the conversion of carbon dioxide to bicarbonate ions, leading to a decrease in the acidity of the extracellular environment. Additionally, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been shown to inhibit the activity of human monoamine oxidase A and B, leading to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which may be beneficial in the treatment of various diseases associated with oxidative damage. Additionally, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 in lab experiments is its high potency and selectivity against specific target enzymes. This allows for more precise and targeted studies of the biochemical and physiological effects of the compound. However, one of the limitations of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 is its relatively complex synthesis method, which may limit its availability for certain research applications.
Orientations Futures
There are several potential future directions for research involving 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of human monoamine oxidase A and B. Additionally, further studies could investigate the potential of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 as a therapeutic agent for other diseases associated with oxidative stress and inflammation. Finally, future research could focus on developing more efficient synthesis methods for 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1, which could increase its availability for research and potential clinical use.
Conclusion:
In conclusion, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity against specific target enzymes make it a valuable tool for studying the biochemical and physiological effects of the compound. Further research is needed to fully understand the potential of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 as a therapeutic agent for various diseases.
Méthodes De Synthèse
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 2-chlorobenzoic acid to form 3-(4-methylphenoxy)benzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 4-oxo-4H-chromene-7-carboxylic acid to form 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1.
Applications De Recherche Scientifique
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as human carbonic anhydrase II and III, and human monoamine oxidase A and B. Additionally, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has demonstrated anti-inflammatory and antioxidant properties and has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C23H15FO5 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
[3-(4-methylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C23H15FO5/c1-14-6-8-15(9-7-14)28-21-13-27-20-12-16(10-11-18(20)22(21)25)29-23(26)17-4-2-3-5-19(17)24/h2-13H,1H3 |
Clé InChI |
WHXAVSBUUDPYFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
SMILES canonique |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)



![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)